molecular formula C11H17N5O2 B11386069 1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11386069
M. Wt: 251.29 g/mol
InChI Key: CGPJINOQPBKBKY-UHFFFAOYSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with a dimethylamino propyl group and a methyl group. It is often used in biochemical research and pharmaceutical development due to its ability to interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of a purine derivative with a dimethylamino propylating agent under controlled conditions. One common method includes the use of dimethylaminopropyl chloride in the presence of a base to facilitate the substitution reaction on the purine ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-[3-(DIMETHYLAMINO)PROPYL]-3-ETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Comparison: Compared to similar compounds, 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exhibits unique properties due to the presence of the dimethylamino propyl group. This substitution enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H17N5O2/c1-14(2)5-4-6-16-10(17)8-9(13-7-12-8)15(3)11(16)18/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

CGPJINOQPBKBKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCN(C)C)NC=N2

Origin of Product

United States

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